molecular formula C10H14N4O4 B011501 7-(2-Hydroxypropoxy)theophylline CAS No. 19729-83-0

7-(2-Hydroxypropoxy)theophylline

Cat. No. B011501
CAS RN: 19729-83-0
M. Wt: 254.24 g/mol
InChI Key: FQDAAPOUQOEUCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-Hydroxypropoxy)theophylline, also known as diprophylline, is a xanthine derivative that is commonly used as a bronchodilator in the treatment of respiratory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and bronchitis. It is a synthetic compound that has been extensively studied for its potential therapeutic uses and has shown promising results in various scientific research studies.

Mechanism Of Action

The mechanism of action of 7-(2-Hydroxypropoxy)theophyllinee involves the inhibition of phosphodiesterase enzymes, which results in the accumulation of cyclic AMP and cyclic GMP. This leads to the relaxation of smooth muscles in the airways and blood vessels, resulting in bronchodilation and vasodilation, respectively.

Biochemical And Physiological Effects

Diprophylline has been shown to have several biochemical and physiological effects, including increased heart rate, increased blood flow, and improved oxygenation. It has also been shown to have anti-inflammatory effects that can reduce the severity of asthma and COPD symptoms.

Advantages And Limitations For Lab Experiments

One advantage of 7-(2-Hydroxypropoxy)theophyllinee is that it is a synthetic compound that can be easily synthesized and purified, making it readily available for use in scientific research studies. However, one limitation is that it has a narrow therapeutic window, meaning that the dosage must be carefully regulated to avoid toxicity.

Future Directions

There are several future directions for the scientific research of 7-(2-Hydroxypropoxy)theophyllinee, including:
1. Studying its potential therapeutic uses in the treatment of cardiovascular diseases such as hypertension and heart failure.
2. Investigating its anti-inflammatory effects in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
3. Developing new formulations of 7-(2-Hydroxypropoxy)theophyllinee that can improve its bioavailability and reduce its potential side effects.
4. Studying its potential use in combination with other drugs for the treatment of respiratory diseases and other conditions.
Conclusion:
In conclusion, 7-(2-Hydroxypropoxy)theophyllinee is a synthetic compound that has been extensively studied for its potential therapeutic uses in the treatment of respiratory and cardiovascular diseases. Its mechanism of action involves the inhibition of phosphodiesterase enzymes, resulting in bronchodilation and vasodilation. While it has several advantages for use in scientific research studies, it also has limitations that must be carefully considered. There are several future directions for the scientific research of 7-(2-Hydroxypropoxy)theophyllinee, which could lead to the development of new and improved treatments for various diseases and conditions.

Synthesis Methods

The synthesis of 7-(2-Hydroxypropoxy)theophylline involves the reaction of theophylline with 2-chloro-1,3-propanediol in the presence of a base such as sodium hydroxide. The reaction results in the formation of 7-(2-Hydroxypropoxy)theophyllinee, which can be purified through recrystallization or column chromatography.

Scientific Research Applications

Diprophylline has been extensively studied for its potential therapeutic uses in the treatment of respiratory diseases. It has been shown to have bronchodilator effects that can improve lung function and reduce the symptoms of asthma and COPD. In addition, 7-(2-Hydroxypropoxy)theophyllinee has also been studied for its potential use in the treatment of cardiovascular diseases, as it has been shown to have vasodilator effects that can improve blood flow and reduce blood pressure.

properties

CAS RN

19729-83-0

Product Name

7-(2-Hydroxypropoxy)theophylline

Molecular Formula

C10H14N4O4

Molecular Weight

254.24 g/mol

IUPAC Name

7-(2-hydroxypropoxy)-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C10H14N4O4/c1-6(15)4-18-14-5-11-8-7(14)9(16)13(3)10(17)12(8)2/h5-6,15H,4H2,1-3H3

InChI Key

FQDAAPOUQOEUCR-UHFFFAOYSA-N

SMILES

CC(CON1C=NC2=C1C(=O)N(C(=O)N2C)C)O

Canonical SMILES

CC(CON1C=NC2=C1C(=O)N(C(=O)N2C)C)O

synonyms

GD 094

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.